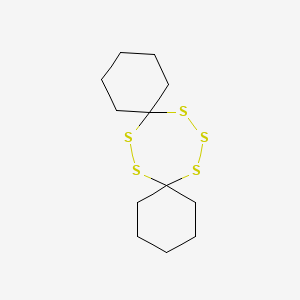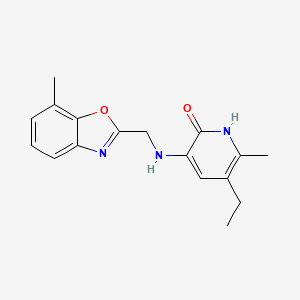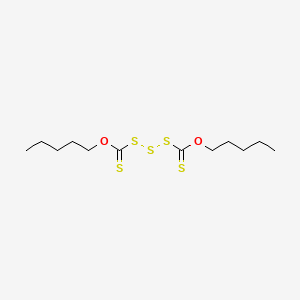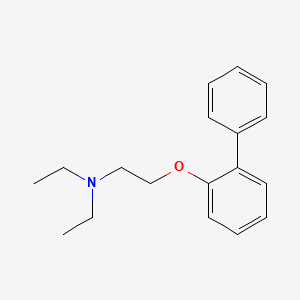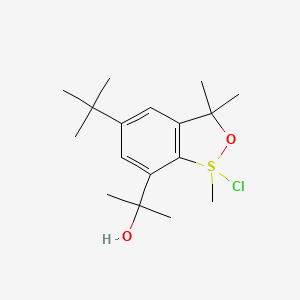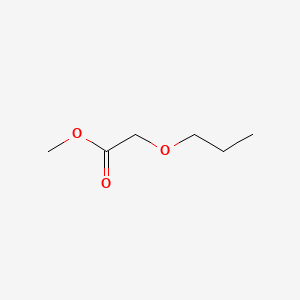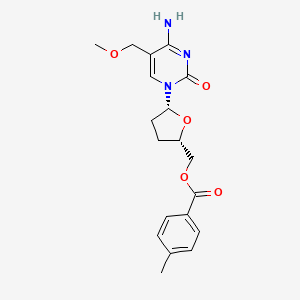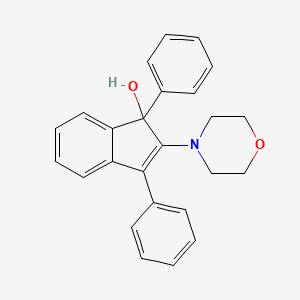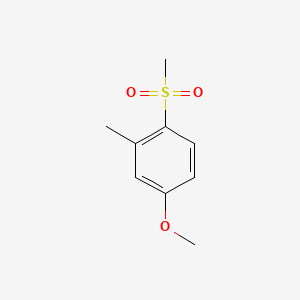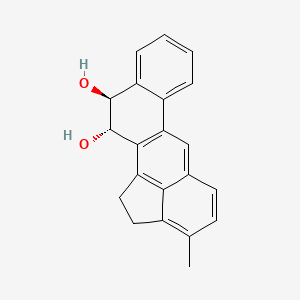
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol is an organic compound with the molecular formula C21H18O2. It is a derivative of cholanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group at the 3rd position and two hydroxyl groups at the 11th and 12th positions on the cholanthrene backbone.
Métodos De Preparación
The synthesis of trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable cholanthrene derivative.
Methylation: Introduction of a methyl group at the 3rd position using methylating agents such as methyl iodide in the presence of a base.
Análisis De Reacciones Químicas
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the diol to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research, due to its structural similarity to known bioactive compounds.
Mecanismo De Acción
The mechanism of action of trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups at the 11th and 12th positions play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol include other cholanthrene derivatives with different substituents. Some of these compounds are:
3-Methylcholanthrene: Lacks the hydroxyl groups at the 11th and 12th positions.
11,12-Dihydroxycholanthrene: Does not have the methyl group at the 3rd position.
3,11,12-Trimethylcholanthrene: Contains additional methyl groups at the 11th and 12th positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propiedades
Número CAS |
3343-12-2 |
|---|---|
Fórmula molecular |
C21H18O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(11S,12S)-3-methyl-1,2,11,12-tetrahydrobenzo[j]aceanthrylene-11,12-diol |
InChI |
InChI=1S/C21H18O2/c1-11-6-7-12-10-17-14-4-2-3-5-15(14)20(22)21(23)19(17)16-9-8-13(11)18(12)16/h2-7,10,20-23H,8-9H2,1H3/t20-,21-/m0/s1 |
Clave InChI |
VYBHBOMWVZUGOW-SFTDATJTSA-N |
SMILES isomérico |
CC1=C2CCC3=C2C(=CC4=C3[C@@H]([C@H](C5=CC=CC=C54)O)O)C=C1 |
SMILES canónico |
CC1=C2CCC3=C2C(=CC4=C3C(C(C5=CC=CC=C54)O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


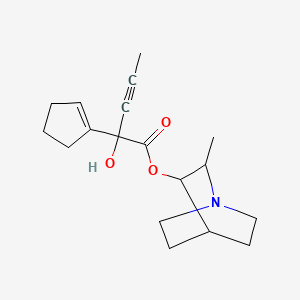
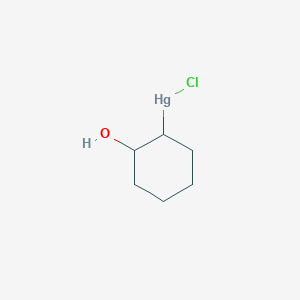
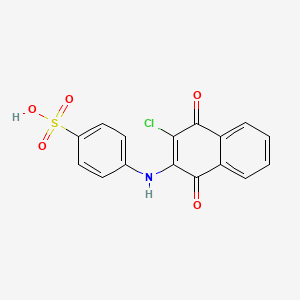
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
